

Physicochemical Properties of IR820-Ptx Nanoparticles: An In-depth Technical Guide

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This technical guide provides a comprehensive overview of the physicochemical properties of IR820-Paclitaxel (Ptx) nanoparticles, targeted at researchers, scientists, and drug development professionals. The guide details the synthesis, characterization, and biological interactions of these nanoparticles, with a focus on their potential as theranostic agents in cancer therapy.

Introduction

IR820, a near-infrared (NIR) cyanine dye, has garnered significant attention in nanomedicine due to its photothermal and fluorescent properties. When combined with the potent chemotherapeutic agent Paclitaxel (Ptx), the resulting **IR820-Ptx** nanoparticles present a promising platform for imaging-guided cancer treatment. These nanoparticles are designed to enhance the solubility and stability of both IR820 and Ptx, facilitate tumor targeting through the enhanced permeability and retention (EPR) effect, and enable synergistic chemo-photothermal therapy.[1][2] The encapsulation or conjugation of IR820 and Ptx into a single nanocarrier overcomes limitations such as the poor water solubility of Ptx and the short in vivo lifetime of IR820.[1][2]

This guide will delve into the key physicochemical characteristics of various **IR820-Ptx** nanoparticle formulations, providing quantitative data, detailed experimental protocols, and visual representations of experimental workflows and biological pathways.

Physicochemical Data Summary



The following tables summarize the key quantitative data for different formulations of **IR820-Ptx** and related nanoparticles.

Nanoparticl e Formulation	Hydrodyna mic Diameter (nm)	Polydispers ity Index (PDI)	Zeta Potential (mV)	Drug Loading/En capsulation Efficiency	Reference
IR820-PTX conjugate self- assembled nanoparticles	Not specified	Not specified	Not specified	95.7% (IR820 and PTX content)	[1]
IR820-loaded PLGA nanoparticles	60 ± 10	Not specified	-40 ± 6	90% encapsulation efficiency, 18% loading capacity	
IR820-loaded lipid-polymer composite nanoparticles	103 ± 8	0.163 ± 0.031	-28 ± 7	Not specified	
NC-SPIOs- IR820-PTX	Not specified	Not specified	Not specified	Not specified	

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of **IR820- Ptx** nanoparticles, based on established protocols in the literature.

Synthesis of IR820-Ptx Self-Assembled Nanoparticles (Dialysis Method)

This protocol describes the formation of nanoparticles from an IR820-Ptx conjugate.



Materials:

- IR820-Ptx conjugate
- Dimethyl sulfoxide (DMSO)
- Dialysis bag (MWCO = 1000 Da)
- · Distilled water

Procedure:

- Dissolve 5 mg of the IR820-Ptx conjugate in 2 mL of DMSO.
- Transfer the solution into a dialysis bag (MWCO = 1000 Da).
- Immerse the dialysis bag in a beaker containing distilled water.
- Conduct dialysis for 24 hours, with periodic changes of the distilled water, to allow for the self-assembly of the nanoparticles as the DMSO is gradually removed.
- Collect the resulting nanoparticle suspension from the dialysis bag.

Synthesis of IR820-loaded PLGA Nanoparticles (Single Emulsion Method)

This protocol is for the encapsulation of IR820 within a biodegradable polymer matrix.

Materials:

- Poly(lactic-co-glycolic acid) (PLGA)
- IR820 dye
- Organic solvent (e.g., acetonitrile, DMSO)
- Aqueous solution (e.g., deionized water)

Procedure:



- Dissolve a specific amount of PLGA and IR820 in an organic solvent. For instance, physically adsorb a calculated amount of IR820 in DMSO with 1 mg of PLGA in acetonitrile, making the final volume 1 mL.
- Add the organic phase to an aqueous solution under vigorous stirring or sonication to form an oil-in-water emulsion.
- Allow the organic solvent to evaporate, leading to the precipitation of IR820-loaded PLGA nanoparticles.
- Collect and purify the nanoparticles by centrifugation and washing to remove unencapsulated dye and residual solvent.

Characterization of Nanoparticles

3.3.1. Size and Zeta Potential Measurement

- Method: Dynamic Light Scattering (DLS) is used to determine the hydrodynamic diameter and polydispersity index (PDI) of the nanoparticles in suspension. Zeta potential measurements are also performed using the same instrument to assess the surface charge and stability of the nanoparticles.
- Sample Preparation: Nanoparticle suspensions are appropriately diluted in deionized water or a suitable buffer.

3.3.2. Morphological Analysis

- Method: Transmission Electron Microscopy (TEM) is employed to visualize the size, shape, and morphology of the nanoparticles.
- Sample Preparation: A drop of the nanoparticle suspension is placed on a carbon-coated copper grid and allowed to air dry before imaging.

3.3.3. Drug Loading and Encapsulation Efficiency

Method: To determine the amount of IR820 and/or Ptx loaded into the nanoparticles, the
nanoparticles are first separated from the aqueous medium by centrifugation. The amount of
free drug in the supernatant is quantified using UV-vis spectroscopy or high-performance

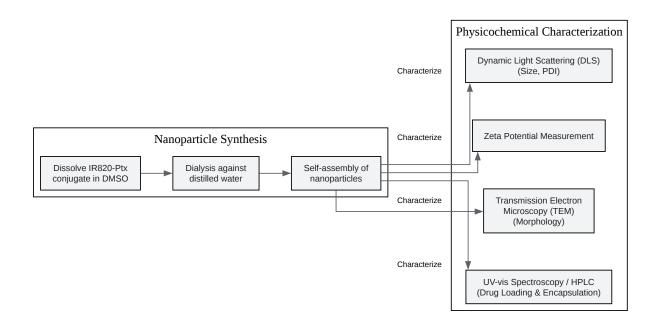


liquid chromatography (HPLC). The nanoparticles are then dissolved in a suitable organic solvent, and the amount of encapsulated drug is measured.

Calculations:

- Encapsulation Efficiency (%) = (Mass of drug in nanoparticles / Total mass of drug used) x
 100
- Loading Capacity (%) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x
 100

Visualizations Experimental Workflows

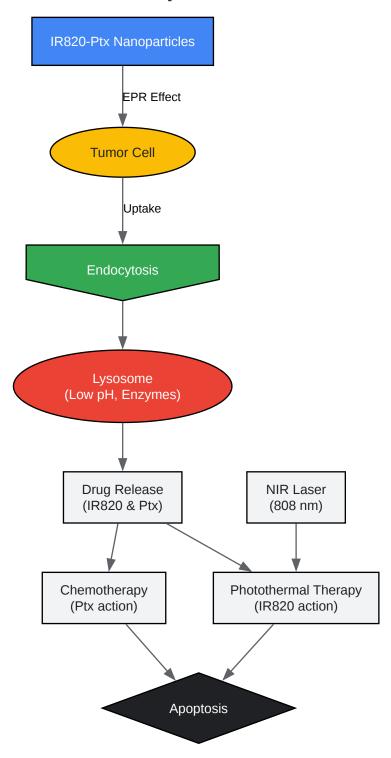


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Caption: Workflow for the synthesis and characterization of **IR820-Ptx** nanoparticles.



Cellular Uptake and Therapeutic Action

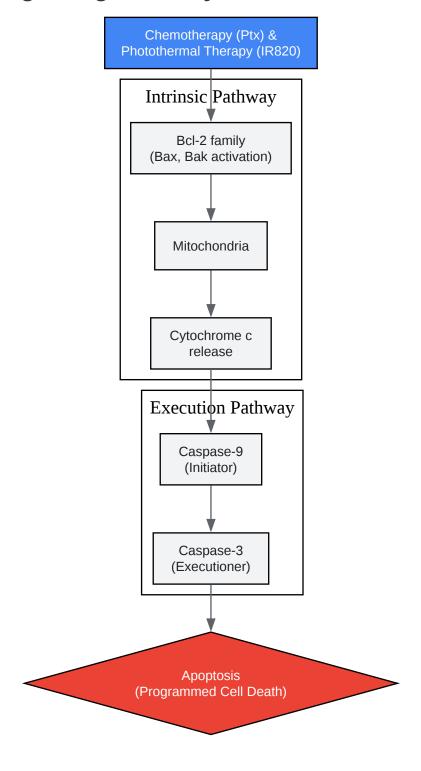


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Caption: Cellular uptake and dual therapeutic action of IR820-Ptx nanoparticles.



Apoptotic Signaling Pathway



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Caption: Simplified intrinsic pathway of apoptosis induced by IR820-Ptx nanoparticles.



Mechanism of Action

IR820-Ptx nanoparticles are designed for a dual-modal therapeutic approach. Following systemic administration, the nanoparticles preferentially accumulate in tumor tissues via the EPR effect. Once internalized by cancer cells, typically through endocytosis, the acidic and enzyme-rich environment of the lysosomes can trigger the release of the conjugated or encapsulated IR820 and Ptx.

The released Ptx acts as a chemotherapeutic agent, disrupting microtubule function and inducing cell cycle arrest, which ultimately leads to apoptosis. Concurrently, upon irradiation with an NIR laser (typically around 808 nm), the IR820 component absorbs the light energy and converts it into heat, causing localized hyperthermia. This photothermal effect not only directly kills cancer cells but can also enhance the efficacy of the co-delivered chemotherapy. Studies have shown that the combination of photothermal therapy and chemotherapy mediated by such nanoparticles leads to a synergistic anti-tumor effect, primarily through the induction of apoptosis. Furthermore, the intrinsic fluorescence of IR820 allows for real-time imaging and tracking of the nanoparticles, guiding the therapeutic intervention.

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